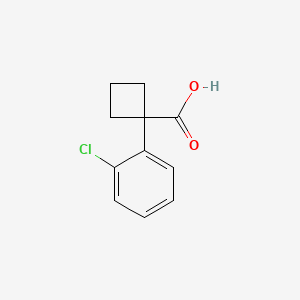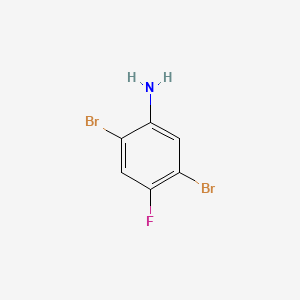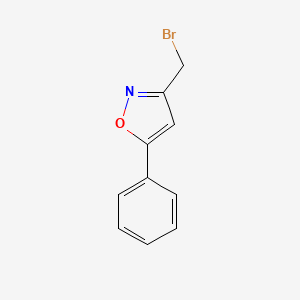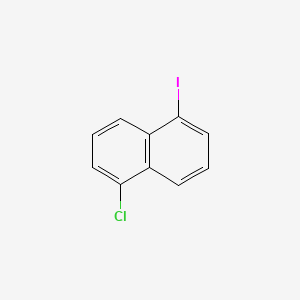
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a heterocyclic organic compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a 2-chlorophenyl group attached . The InChI code for this compound is 1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 210.66 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, specific information about its melting point, boiling point, density, and solubility is not available.Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is used in chemical synthesis . It’s a key component in the synthesis of various complex molecules due to its unique structure .
[2 + 2] Cycloaddition
This compound plays a significant role in [2 + 2] cycloaddition reactions . These reactions are a primary and commonly used method for synthesizing cyclobutanes .
Synthesis of Natural Products
It’s used in the synthesis of cyclobutane-containing natural products . These natural products have diverse pharmaceutical activities and intricate structural frameworks .
Synthesis of Drugs and Drug Prototypes
The cyclobutane subunit in “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Synthesis of Cyclobutane-Containing Secondary Metabolites
This compound is used in the synthesis of cyclobutane-containing secondary metabolites . These metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Synthesis of Organocatalysts
Cis-1,3-disubstituted cyclobutane derivatives, which can be prepared from “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid”, are used in the synthesis of organocatalysts .
Synthesis of Dendrimers
These derivatives are also used in the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.
Synthesis of Cell Penetrating Peptides
Lastly, these derivatives are used in the synthesis of cell penetrating peptides . These peptides are capable of crossing cell membranes and are used in drug delivery systems.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-45-8 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)






![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)
